molecular formula C6H11Cl2NO B13475912 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

Cat. No.: B13475912
M. Wt: 184.06 g/mol
InChI Key: LAUTZBLFJJSPKU-UHFFFAOYSA-N
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Description

1-{4-Chloro-2-oxabicyclo[211]hexan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a chlorine atom and an oxabicyclohexane ring, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure. The reaction conditions often include the use of a photocatalyst and specific wavelengths of light to drive the reaction forward .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is unique due to the presence of the chlorine atom and the specific arrangement of the bicyclic structure.

Properties

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.06 g/mol

IUPAC Name

(4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10ClNO.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h1-4,8H2;1H

InChI Key

LAUTZBLFJJSPKU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CN)Cl.Cl

Origin of Product

United States

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